2(3H)-Thiazolone, 5-ethoxy-4-methyl-
Description
The Fundamental Significance of Thiazolone Frameworks in Modern Organic Synthesis
Thiazolone derivatives are recognized as important building blocks in organic synthesis due to their versatile reactivity and the biological significance of the resulting products. The thiazolone core can be functionalized at various positions, allowing for the creation of a diverse library of molecules. nih.gov These compounds have been extensively studied and have shown a wide range of pharmacological activities. The development of new synthetic methods to access functionalized thiazolones remains an active area of research. researchgate.net
Structural Classification of Thiazolones and the Position of 2(3H)-Thiazolone, 5-ethoxy-4-methyl-
Thiazolones can be classified based on the position of the carbonyl group and the double bond within the five-membered ring. The title compound, 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, belongs to the 2(3H)-thiazolone class, where the carbonyl group is at the 2-position and the nitrogen is at the 3-position. The exocyclic double bond is absent in the saturated ring of thiazolidinones, while thiazolones possess endocyclic or exocyclic double bonds. The specific substitution pattern of an ethoxy group at the 5-position and a methyl group at the 4-position is crucial for its distinct properties.
Below is a table detailing the key structural features of the compound:
| Feature | Description |
| Core Structure | 2(3H)-Thiazolone |
| Substituent at C4 | Methyl (-CH3) |
| Substituent at C5 | Ethoxy (-OCH2CH3) |
| Molecular Formula | C6H9NO2S |
Historical Context and Evolution of Research in Substituted Thiazolones
Research into thiazole (B1198619) chemistry dates back to the pioneering work of Hantzsch and Hofmann. guidechem.com Over the years, the synthesis and functionalization of thiazole and its derivatives, including thiazolones, have evolved significantly. Early methods often required harsh reaction conditions, while modern synthetic chemistry offers more efficient and environmentally benign approaches. bepls.com The focus of research has also shifted from fundamental synthesis to the exploration of the pharmacological potential of these compounds, driven by the discovery of their diverse biological activities. kau.edu.sa
Current Research Trajectories for Ethoxy- and Methyl-Substituted Heterocyclic Systems
Current research in heterocyclic chemistry often focuses on the impact of specific substituents on the biological activity and physicochemical properties of the core scaffold. Ethoxy and methyl groups are common substituents in medicinal chemistry. The introduction of a methyl group can influence the molecule's conformation and metabolic stability. An ethoxy group can affect lipophilicity and hydrogen bonding capacity, which are critical parameters for drug-like molecules. nih.gov The exploration of ethoxy- and methyl-substituted heterocycles continues to be a promising avenue for the discovery of new therapeutic agents. acs.org
Structure
3D Structure
Properties
CAS No. |
173841-82-2 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-ethoxy-4-methyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-5-4(2)7-6(8)10-5/h3H2,1-2H3,(H,7,8) |
InChI Key |
AVRHCRMEGCGQAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(NC(=O)S1)C |
Canonical SMILES |
CCOC1=C(NC(=O)S1)C |
Synonyms |
2(3H)-Thiazolone, 5-ethoxy-4-methyl- |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Investigations of 2 3h Thiazolone, 5 Ethoxy 4 Methyl
Exploration of Active Reaction Sites and Functional Group Modification Potential
The reactivity of the thiazolone ring is dictated by the interplay of its constituent functional groups. The molecule possesses several sites susceptible to chemical modification, making it a valuable building block for diverse synthetic applications. rsc.org Key active sites include:
The C5 Position: The methylene (B1212753) group at the C5 position exhibits nucleophilic character, particularly in related 4-thiazolidinone (B1220212) structures. This site readily participates in Knoevenagel condensation reactions with various aldehydes and ketones, leading to the formation of 5-ene-4-thiazolidinones. nih.gov
The Exocyclic Double Bond: In derivatives such as (Z)-4-aryliden-5(4H)-thiazolones, the exocyclic carbon-carbon double bond is a primary site of reactivity, particularly in photochemical reactions like [2+2] photocycloadditions. nih.govacs.org
The Carbonyl Group: The carbonyl carbon is an electrophilic center susceptible to nucleophilic attack. This reactivity can be enhanced by the presence of a Lewis acid, which coordinates to the carbonyl oxygen and increases its electrophilicity, facilitating ring-opening reactions. nih.govacs.orgresearchgate.net
The Nitrogen and Sulfur Atoms: The heteroatoms within the ring play a crucial role in directing cyclization and ring-opening pathways. The sulfur atom, for instance, can act as an intramolecular nucleophile in subsequent transformations following an initial ring-opening event. nih.govacs.org
This inherent reactivity allows for extensive functional group modification, enabling the synthesis of a broad library of thiazolone derivatives for further investigation.
Asymmetric Reaction Pathways Involving Thiazolone Derivatives
The development of asymmetric reactions using thiazolone substrates has become a significant area of research, aiming to produce chiral molecules with high stereoselectivity. rsc.org These methods are crucial for synthesizing enantiopure compounds for various applications.
The Michael addition, or 1,4-conjugate addition, is a powerful carbon-carbon bond-forming reaction. Thiazolones can serve as effective nucleophiles (Michael donors) in these transformations. In asymmetric variants, chiral catalysts are employed to control the stereochemical outcome. For example, chiral phosphoric acids (CPAs) have been successfully used to catalyze the asymmetric Michael addition between 5H-thiazol-4-ones and 1-azadienes, yielding chiral products with high enantioselectivity. researchgate.net The bifunctional nature of the CPA catalyst, possessing both a Brønsted acidic site and a Lewis basic site, allows it to activate both the thiazolone and the electrophile simultaneously, guiding the approach of the reactants to favor the formation of one enantiomer over the other. researchgate.net
| Thiazolone Derivative | Michael Acceptor | Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 5H-Thiazol-4-one | 1-Azadiene | Chiral Phosphoric Acid (CPA) | High Enantioselectivity | researchgate.net |
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. Thiazolones can act as the active hydrogen component in this reaction. The use of ionic liquids like [Et3NH][HSO4] has been shown to effectively catalyze the Mannich reaction of 4-arylthiazol-2-amines, aromatic aldehydes, and cyclohexanone, producing complex hybrid molecules. researchgate.net
Intramolecular cyclizations represent another key transformation, where a functional group appended to the thiazolone scaffold reacts with another part of the molecule to form a new ring. For instance, (2R,4R)-N-Acyl-2-phenylthiazolidine-4-carboxylic acids can generate mesoionic intermediates that undergo intramolecular 1,3-dipolar cycloaddition to furnish chiral 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers. researchgate.net This highlights the potential of using the thiazolone framework to construct complex, fused heterocyclic systems with precise stereochemical control.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. nih.gov These processes offer high efficiency and atom economy for the synthesis of complex molecules. nih.gov Thiazole (B1198619) and thiazoline (B8809763) derivatives can be synthesized via cascade protocols that often involve an initial Michael addition. A proposed mechanism for one such cascade involves an SN2 reaction followed by a Michael addition to form a thiazoline intermediate. This can then undergo further reactions, such as an E1cB elimination and a nih.govrsc.org-H shift, to yield the final thiazole product. nih.gov These multi-step, one-pot methodologies provide rapid access to diverse and complex thiazolone-based architectures from simple starting materials. nih.govbohrium.com
Photochemical Reactivity of Thiazolones: [2+2]-Photocycloaddition Studies
The photochemical behavior of thiazolones has been explored, particularly their participation in [2+2]-photocycloaddition reactions. This reaction involves the coupling of two olefinic C=C bonds upon irradiation with light to form a four-membered cyclobutane (B1203170) ring, a valuable motif in synthetic and medicinal chemistry. nih.gov
Studies on (Z)-4-aryliden-5(4H)-thiazolones have shown that irradiation with blue light (e.g., 456-465 nm) promotes a [2+2]-photocycloaddition of the exocyclic double bonds. nih.govacs.org This reaction exhibits high stereoselectivity, predominantly forming the ε-isomer, which results from a head-to-tail syn coupling. nih.gov The reaction can be influenced by additives or metal complexation:
With a Lewis Acid: Performing the photocycloaddition in the presence of a Lewis acid like BF3·OEt2 in methanol (B129727) can lead to the formation of monospirocyclobutanes with complete stereoselectivity, again affording the ε-isomer. nih.govacs.org In this case, a ring-opening reaction of one of the thiazolone rings occurs concurrently. nih.govresearchgate.net
With Metal Complexation: Orthopalladated thiazolone complexes also undergo [2+2] photocycloaddition when irradiated with blue light. researchgate.netrsc.org The dinuclear metal complex acts as a molecular template, dictating the stereoselective formation of cyclobutane-bridged derivatives. rsc.orgrsc.org
| Substrate | Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| (Z)-4-Aryliden-5(4H)-thiazolone | Blue light (465 nm), CH₂Cl₂ | Diaminotruxillic-type cyclobutane | High stereoselectivity for ε-isomer (>90%) | nih.gov |
| (Z)-4-Aryliden-5(4H)-thiazolone | Blue light (456 nm), MeOH, BF₃·OEt₂ | Monospirocyclobutane | Full stereoselectivity for ε-isomer with concomitant ring-opening | nih.govacs.org |
| Orthopalladated Thiazolone Complex | Blue light (465 nm), CH₂Cl₂ | Cyclobutane-bridged palladacycle | Template effect of Pd leads to high stereoselectivity | researchgate.netrsc.org |
Ring-Opening Reactions and Subsequent Transformations to Dihydrothiazoles and Thiazoles
The thiazolone ring can undergo ring-opening reactions under specific conditions, providing a pathway to other important sulfur-containing heterocycles like 4,5-dihydrothiazoles (also known as thiazolines) and fully aromatic thiazoles. nih.govacs.org
Two primary methods have been explored for this transformation starting from 4-aryliden-5(4H)-thiazolones:
Base-Catalyzed Transformation: Treating the thiazolone with a base in an alcohol solvent (e.g., NaOEt in ethanol (B145695) at reflux) induces a ring-opening of the heterocycle via alcoholysis. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the exocyclic C=C bond and subsequent cyclization. This sequence affords 4,5-dihydrothiazoles, often as a mixture of cis and trans isomers but with a high diastereomeric excess for one. nih.govacs.org
Lewis Acid-Promoted Transformation: The reaction of thiazolones with a Lewis acid (e.g., BF3·OEt2) in refluxing methanol also results in the formation of the corresponding dihydrothiazoles in moderate to good yields. nih.gov The Lewis acid activates the carbonyl group, facilitating the initial nucleophilic attack by methanol and triggering the ring-opening/cyclization cascade. acs.org
These methods demonstrate the utility of the thiazolone ring as a precursor for dihydrothiazoles, which are themselves significant structural motifs in natural products and pharmacologically active molecules. rsc.orgnih.gov Further oxidation of the resulting dihydrothiazoles can lead to the formation of aromatic thiazoles. nih.gov
| Reagents | Conditions | Product | Mechanism Highlights | Reference |
|---|---|---|---|---|
| NaOEt / EtOH | Reflux | trans-(RR/SS)-Dihydrothiazole | Base-catalyzed ring-opening by alcoholysis, followed by intramolecular S-attack and cyclization. | nih.govacs.org |
| BF₃·OEt₂ / MeOH | Reflux, 18 h | Dihydrothiazole | Lewis acid-promoted attack of methanol on the carbonyl carbon, leading to ring-opening and transformation. | nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles of Ethoxy-Thiazolone Systems
The reactivity of ethoxy-thiazolone systems, such as 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, is governed by the electronic interplay of the heterocyclic core and its substituents. The thiazolone ring itself possesses multiple sites susceptible to chemical attack. Thiazolone molecules have numerous reaction sites, making them versatile substrates for a wide range of molecular syntheses and modification reactions. nih.gov The general reactivity of the core thiazole ring in electrophilic substitutions has been established to follow a decreasing order of 5-position > 4-position > 2-position, a principle that provides a foundational understanding of the heterocycle's inherent electronic preferences. electronicsandbooks.com
Nucleophilic Reactivity: The primary sites for nucleophilic attack are the carbonyl carbon (C=O) and, under certain conditions, the carbon atoms of the ring. Studies on related 4-aryliden-5(4H)-thiazolones demonstrate that the heterocyclic ring can undergo a ring-opening reaction upon treatment with a nucleophile such as a sodium alkoxide in an alcohol solvent (NaOR/ROH). nih.govcsic.es This reaction proceeds via nucleophilic attack at the carbonyl carbon, leading to cleavage of the ring structure. nih.gov Following this initial ring-opening, a subsequent intramolecular S-attack on the exocyclic C=C bond can occur, resulting in the formation of dihydrothiazoles. nih.govcsic.es
Table 1: Summary of Reactivity Profiles in Thiazolone Systems This table is generated based on reactivity patterns observed in related thiazolone structures.
| Reactivity Type | Reagent/Condition | Reactive Site | Outcome | Source(s) |
|---|---|---|---|---|
| Nucleophilic Attack | Alkoxides (e.g., NaOR/ROH) | Carbonyl Carbon | Ring-opening | nih.gov, csic.es |
| Electrophilic Substitution | General Electrophiles | Thiazole Ring (Position 5 > 4 > 2) | Substitution (Predicted) | electronicsandbooks.com |
Catalytic Influences on Thiazolone Reactivity: The Role of Lewis Acids
Lewis acids play a significant role in modulating the reactivity of thiazolone systems by coordinating to electron-rich centers, thereby activating the molecule towards specific transformations. This catalytic influence can alter reaction pathways, enhance selectivity, and enable reactions that are otherwise sluggish.
Detailed investigations into the reactivity of (Z)-4-aryliden-5(4H)-thiazolones in the presence of the Lewis acid boron trifluoride etherate (BF₃·OEt₂) provide significant mechanistic insights. nih.gov The primary role of the Lewis acid in this context is to enhance the electrophilic character of the carbonyl carbon. nih.gov This activation fosters nucleophilic attack at this position, promoting a ring-opening reaction. nih.gov For example, when these thiazolones are treated with an alcohol in the presence of BF₃·OEt₂, they form dihydrothiazoles, a reaction that can also be initiated by a base but proceeds via a Lewis acid-catalyzed pathway in its absence. nih.gov
Furthermore, Lewis acids can influence the stereochemical outcome of reactions. In the [2+2]-photocycloaddition of (Z)-4-aryliden-5(4H)-thiazolones, the presence of BF₃·OEt₂ leads to the formation of cyclobutanes with full stereoselectivity, an improvement over the reaction conducted in the absence of the acid, although no reaction acceleration was observed. nih.govcsic.es This suggests that the Lewis acid interacts with a reaction intermediate to direct the stereochemistry. nih.gov
Other studies highlight different modes of Lewis acid catalysis. A metal-free C–H aminoalkylation of azoles, including thiazoles, was developed using a Lewis acid/base pair (TBSOTf/EtNiPr₂). rsc.org Mechanistic calculations suggest that the Lewis acid activates the azole by facilitating deprotonation, which is followed by the key C-C bond formation. rsc.org Lewis acids are also employed to mediate condensation reactions involving thiazolone-based structures to synthesize more complex heterocyclic systems. researchgate.netcolab.ws
Table 2: Observed Effects of Lewis Acids on Thiazolone Reactivity
| Lewis Acid | Thiazolone System | Reaction Type | Observed Effect | Source(s) |
|---|---|---|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | (Z)-4-Aryliden-5(4H)-thiazolones | Nucleophilic Attack / Ring-Opening | Fosters attack at carbonyl carbon | nih.gov |
| Boron trifluoride etherate (BF₃·OEt₂) | (Z)-4-Aryliden-5(4H)-thiazolones | [2+2] Photocycloaddition | No acceleration, but induces full stereoselectivity | nih.gov, csic.es |
Spectroscopic and Structural Elucidation of 2 3h Thiazolone, 5 Ethoxy 4 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D NMR experiments, the complete constitution of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- can be elucidated.
Proton NMR (¹H-NMR) Analysis of Ethoxy and Methyl Substituents
The ¹H-NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, the spectrum is expected to show distinct signals corresponding to the ethoxy and methyl substituents, as well as the proton on the nitrogen atom.
Ethoxy Group (-OCH₂CH₃): This group typically presents as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to a methyl group, splitting their signal into a quartet. The terminal methyl protons (-CH₃) are adjacent to a methylene group, splitting their signal into a triplet. rsc.orgnih.gov
Methyl Group (-CH₃): The methyl group attached to the thiazolone ring at the C4 position is magnetically isolated from other protons, and thus, its signal is expected to appear as a sharp singlet. rsc.org
NH Proton: The proton attached to the nitrogen atom of the thiazolone ring typically appears as a broad singlet. Its chemical shift can be variable depending on the solvent and concentration.
Table 1: Expected ¹H-NMR Data for 2(3H)-Thiazolone, 5-ethoxy-4-methyl- Data is representative and based on analogous structures.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH | Variable, broad | Singlet (br s) |
| -OCH₂CH₃ | ~4.2-4.3 | Quartet (q) |
| Ring-CH₃ | ~2.2-2.3 | Singlet (s) |
| -OCH₂CH₃ | ~1.2-1.3 | Triplet (t) |
Carbon-13 NMR (¹³C-NMR) for Skeletal Carbon Framework Assignment
The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, six distinct signals are anticipated, corresponding to the six carbon atoms of the structure.
Carbonyl Carbon (C=O): The carbon of the carbonyl group in the thiazolone ring is expected to resonate at a low field (downfield), typically in the range of 170-175 ppm. rsc.org
Olefinic Carbons (C4 & C5): The two sp²-hybridized carbons of the double bond within the ring (C4 and C5) will have distinct chemical shifts.
Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (-CH₂) will appear around 60-61 ppm, while the terminal methyl carbon (-CH₃) will be found further upfield, around 14-15 ppm. rsc.orgnih.gov
Methyl Carbon (Ring-CH₃): The carbon of the methyl group attached to the ring is expected in the upfield region of the spectrum. rsc.org
Table 2: Expected ¹³C-NMR Data for 2(3H)-Thiazolone, 5-ethoxy-4-methyl- Data is representative and based on analogous structures.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | ~174 |
| C5 | ~160 |
| C4 | ~104 |
| -OCH₂CH₃ | ~61 |
| Ring-CH₃ | ~18 |
| -OCH₂CH₃ | ~14 |
Advanced 2D NMR Techniques for Connectivity and Proximity Determination
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing correlations between nuclei. Techniques such as COSY (Correlation Spectroscopy) would show the coupling between the methylene and methyl protons of the ethoxy group. researchgate.net Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between protons and carbons, confirming the attachment of the ethoxy and methyl groups to the thiazolone core. mdpi.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- would display characteristic absorption bands corresponding to its key structural features.
N-H Stretching: A moderate to strong absorption band is expected in the region of 3100-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide-like structure. nih.gov
C-H Stretching: Absorption bands around 2950-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the methyl and ethoxy groups. rsc.org
C=O Stretching: A strong, sharp absorption band, typically found between 1680-1720 cm⁻¹, is indicative of the carbonyl (C=O) group of the thiazolone ring. rsc.orgnih.gov
C=C Stretching: The stretching vibration of the carbon-carbon double bond within the thiazole (B1198619) ring would likely appear in the 1600-1650 cm⁻¹ region. rsc.org
C-O Stretching: The C-O single bond of the ethoxy group would produce a strong absorption band in the 1050-1250 cm⁻¹ range.
Table 3: Expected IR Absorption Bands for 2(3H)-Thiazolone, 5-ethoxy-4-methyl- Data is representative and based on analogous structures.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3400 |
| C-H | Stretch | 2950 - 3000 |
| C=O | Stretch | 1680 - 1720 |
| C=C | Stretch | 1600 - 1650 |
| C-O | Stretch | 1050 - 1250 |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The technique also offers insights into the structure through the analysis of fragmentation patterns. For 2(3H)-Thiazolone, 5-ethoxy-4-methyl- (molecular formula C₆H₉NO₂S), the expected exact mass is approximately 159.035 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to this mass. Analysis of the fragmentation pattern would likely reveal the loss of characteristic fragments, such as an ethyl group (•C₂H₅) or an ethoxy group (•OC₂H₅), which would further corroborate the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within a crystal lattice. nih.gov For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its atomic connectivity. It would also reveal the planarity of the thiazolone ring and detail any intermolecular hydrogen bonding interactions involving the N-H proton and the carbonyl oxygen of neighboring molecules in the crystal structure. nih.govnih.gov
Elucidation of Geometric Isomerism (E/Z) and Molecular Conformations
The structural characterization of 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, involves understanding the potential for isomerism and the molecule's preferred three-dimensional shape. Geometric isomerism, specifically E/Z isomerism, is not relevant to the core thiazolone ring itself, but the concept of conformational isomerism, arising from rotation around single bonds, is critical to defining the molecule's structure.
The primary sources of conformational variability in this molecule are the rotations around the C5–O and O–C(ethyl) bonds of the 5-ethoxy group. The orientation of the ethoxy group relative to the planar thiazolone ring is governed by a balance of steric hindrance from the adjacent 4-methyl group and electronic effects, such as resonance and hyperconjugation.
Computational modeling and spectroscopic analysis of similar substituted five-membered heterocyclic rings suggest that the thiazolone ring itself is nearly planar. The planarity of such rings is a common feature, as seen in related structures like 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, where the thiadiazole unit is planar. nih.gov The conformation of the ethoxy group would likely favor an arrangement where the terminal methyl group is oriented away from the 4-methyl substituent to minimize van der Waals repulsion. The dihedral angle between the plane of the heterocyclic ring and the plane of the ethoxy group is expected to be small, as observed in the aforementioned thiadiazole derivative where this angle is only 4.9(2)°. nih.gov
The table below summarizes the key conformational features anticipated for this molecule based on analogous structures.
| Structural Feature | Expected Characteristic | Rationale |
| Thiazolone Ring | Essentially planar | Common for 5-membered aromatic/conjugated heterocycles. |
| Ethoxy Group Orientation | Likely exists in a low-energy, staggered conformation. | Minimizes steric clash between the ethoxy and 4-methyl groups. |
| C4-C5-O-C Dihedral Angle | Optimized to balance steric and electronic effects. | Rotation around the C5-O bond determines the overall molecular shape. |
Analysis of Intermolecular Interactions and Crystal Packing Effects
The arrangement of molecules in the solid state is determined by a variety of non-covalent interactions. For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, the presence of a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the carbonyl oxygen and, to a lesser extent, the sulfur atom), and a π-system makes a rich network of intermolecular forces likely.
Hydrogen Bonding: The most significant interaction governing the crystal packing is expected to be hydrogen bonding. The N-H group is a strong hydrogen bond donor, and the C=O group is an excellent acceptor. This combination frequently leads to the formation of robust supramolecular synthons, such as the centrosymmetric dimers commonly observed in related structures. For example, in the crystal structure of 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, pairs of N—H⋯S hydrogen bonds link the molecules into inversion dimers. nih.gov A similar N—H⋯O=C interaction is highly probable for the title compound, which would strongly influence its packing motif.
C-H⋯O and C-H⋯S interactions: The methyl and methylene protons can act as weak donors to the carbonyl oxygen or sulfur atom of neighboring molecules.
π-π Stacking: The planar thiazolone rings may engage in π-π stacking interactions, further stabilizing the crystal structure. nih.govresearchgate.net The degree of overlap would be influenced by the steric bulk of the substituents.
S⋯S or S⋯O Contacts: Short contacts involving the sulfur atom are also possible, as observed in other sulfur-containing heterocycles, contributing to the cohesion of the crystal lattice. nih.govnih.gov
The interplay of these forces dictates the final crystal packing, aiming for the most thermodynamically stable arrangement that maximizes attractive forces and minimizes repulsion.
The following table summarizes the intermolecular interactions expected to be present in the crystal structure of 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, based on analysis of related compounds.
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bond | N-H | C=O | Primary; likely forms dimers or chains. |
| Hydrogen Bond | N-H | S | Possible alternative to N-H···O bonding. nih.gov |
| Weak Hydrogen Bond | C-H (methyl/ethoxy) | C=O, S | Secondary; contributes to 3D network stability. nih.gov |
| π-π Stacking | Thiazolone Ring | Thiazolone Ring | Secondary; contributes to packing efficiency. nih.govresearchgate.net |
| Heteroatom Contact | S | O, S | Possible; contributes to lattice energy. nih.govnih.gov |
Theoretical and Computational Studies of 2 3h Thiazolone, 5 Ethoxy 4 Methyl
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States
Quantum chemical calculations are powerful tools for understanding the intricate details of chemical reactions at a molecular level. rsc.orgnih.gov For derivatives of 2(3H)-thiazolone, such as 5-ethoxy-4-methyl-2(3H)-thiazolone, density functional theory (DFT) is a commonly employed method to investigate reaction mechanisms. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states.
While specific studies on the reaction mechanisms of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- are not extensively documented, the general principles of thiazolone chemistry suggest several potential reaction pathways that can be elucidated using computational methods. For instance, the synthesis of the thiazolone ring itself, often achieved through methods like the Hantzsch synthesis, involves a series of steps including condensation and cyclization. analis.com.my Quantum chemical calculations can model these steps, determining the activation energies for each transition state and thus predicting the most likely reaction pathway.
Furthermore, these calculations can shed light on the regioselectivity and stereoselectivity of reactions involving the thiazolone core. By comparing the energies of different possible transition states, researchers can predict which isomers are more likely to form. For example, in the functionalization of the thiazolone ring, calculations can determine whether substitution is more favorable at the nitrogen, sulfur, or carbon atoms of the ring.
A hypothetical reaction coordinate diagram, based on typical multi-step organic reactions, could be constructed to illustrate the energy profile of a reaction involving 2(3H)-Thiazolone, 5-ethoxy-4-methyl-.
Table 1: Hypothetical Energy Profile for a Reaction of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- This table is illustrative and not based on experimental data for this specific compound.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0 |
| 2 | Transition State 1 | +15 |
| 3 | Intermediate | -5 |
| 4 | Transition State 2 | +20 |
| 5 | Products | -10 |
Conformational Analysis and Dynamics of Ethoxy-Thiazolone Systems
The conformational landscape of a molecule, which describes the different spatial arrangements of its atoms, is crucial for understanding its physical and biological properties. For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, the presence of the flexible ethoxy group introduces several possible conformations. Computational methods, particularly DFT, are well-suited to explore these conformational possibilities.
Conformational analysis of similar heterocyclic systems often involves rotating the key single bonds and calculating the corresponding energy to map the potential energy surface. researchgate.net For the ethoxy-thiazolone system, the key dihedral angles to consider would be around the C-O and O-C bonds of the ethoxy group. By systematically varying these angles, a conformational energy map can be generated, revealing the low-energy, stable conformations of the molecule.
The dynamics of the ethoxy group, such as the rate of rotation around the single bonds, can also be investigated using computational techniques. This information is valuable for understanding how the molecule might interact with its environment, for example, in a solvent or at the active site of an enzyme.
Electronic Structure and Frontier Orbital Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier orbital analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this. researchgate.net The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, the HOMO is likely to be located on the electron-rich thiazolone ring, particularly on the sulfur and nitrogen atoms. The LUMO, on the other hand, would be distributed over the π-system of the ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net
The presence of the ethoxy and methyl substituents will influence the electronic structure. The ethoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The methyl group also has a mild electron-donating effect.
Table 2: Predicted Frontier Orbital Energies for 2(3H)-Thiazolone, 5-ethoxy-4-methyl- and Related Compounds These values are hypothetical and for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2(3H)-Thiazolone | -6.5 | -1.2 | 5.3 |
| 4-methyl-2(3H)-Thiazolone | -6.4 | -1.1 | 5.3 |
| 5-ethoxy-4-methyl-2(3H)-Thiazolone | -6.2 | -1.0 | 5.2 |
In Silico Prediction of Synthetic Accessibility and Reaction Thermodynamics
In silico methods are increasingly used to predict the feasibility of synthetic routes and the thermodynamics of chemical reactions before they are attempted in the lab. researchgate.net For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, computational tools can be used to evaluate potential synthetic pathways, such as the Hantzsch thiazole (B1198619) synthesis or variations thereof. analis.com.my
By calculating the Gibbs free energy of reaction (ΔG) for each step in a proposed synthesis, it is possible to determine whether a reaction is thermodynamically favorable. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests that the reaction will not proceed as written under standard conditions. These calculations can help chemists to select the most promising synthetic routes and to optimize reaction conditions.
Furthermore, computational models can predict key pharmacokinetic parameters (ADME - absorption, distribution, metabolism, and excretion), which are crucial in drug discovery. nih.gov While not strictly related to synthetic accessibility, these predictions are often performed in parallel to guide the design of new molecules with desirable properties.
Analysis of Non-Covalent Interactions and Their Influence on Molecular Architecture
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the three-dimensional structure of molecules in the solid state and in solution. nih.govmdpi.com For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, several types of non-covalent interactions are expected to be important.
The thiazolone ring, with its heteroatoms and π-system, can participate in a variety of non-covalent interactions. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aromatic-like thiazole ring can engage in π-π stacking interactions with other aromatic systems. The ethoxy and methyl groups can participate in weaker van der Waals interactions.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. nih.gov These methods can identify the specific atoms involved in non-covalent contacts and estimate the strength of these interactions. Understanding the non-covalent interactions is essential for predicting the crystal packing of the molecule and for designing molecules that can bind to specific biological targets. rsc.org
Derivatization Strategies and Analogous Chemical Structures Based on 2 3h Thiazolone, 5 Ethoxy 4 Methyl
Synthesis of Substituted Thiazolone Derivatives with Varying Functionalities
The synthesis of substituted thiazolone derivatives can be achieved either by building the ring system with pre-functionalized precursors or by modifying a pre-formed thiazolone core. The renowned Hantzsch thiazole (B1198619) synthesis is a primary method for constructing the thiazole ring itself, reacting an α-haloketone with a thioamide. nih.gov By choosing different starting materials, a variety of substituents can be introduced at various positions on the thiazole ring.
For a pre-existing thiazolone core, such as 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, further functionalization is highly feasible. One of the most common reactions for related 4-thiazolidinones is the Knoevenagel condensation at the C5 position. nih.gov This reaction involves the condensation of the active methylene (B1212753) group at C5 with various aldehydes or ketones, typically under basic catalysis, to yield 5-arylidene or 5-alkylidene derivatives. nih.goveurekaselect.com This approach allows for the introduction of a wide array of functionalities, significantly expanding the structural diversity of the parent molecule.
Another key strategy involves substitution at the nitrogen atom (N3) or modifications of groups attached to the ring. For instance, N-substituted derivatives can be prepared through reactions with alkyl halides or acyl chlorides. Furthermore, derivatives can be synthesized through [2+3]-cyclocondensation reactions, which provide an alternative pathway to substituted thiazolones. nih.gov
Table 1: General Strategies for Thiazolone Derivatization
| Strategy | Reagents/Conditions | Resulting Functionality |
| Hantzsch Synthesis | α-haloketones, Thioamides | Construction of variously substituted thiazole rings nih.gov |
| Knoevenagel Condensation | Aromatic/Aliphatic Aldehydes, Base (e.g., Piperidine, Et3N) | 5-ylidene derivatives nih.goveurekaselect.com |
| N-Alkylation/Acylation | Alkyl/Acyl Halides, Base | N3-substituted thiazolones |
| [2+3]-Cyclocondensation | Binucleophiles (e.g., Thiocarbamoyl derivatives) | Alternative synthesis of substituted thiazolones nih.gov |
Formation of Fused Heterocyclic Systems Incorporating the Thiazolone Moiety
The thiazolone scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid conformations and diverse biological activities. The synthetic approaches typically involve using functional groups on the thiazolone ring as handles for annulation reactions, where a new ring is built onto the existing core.
One prominent method involves the reaction of a thiazolone derivative with a bifunctional reagent. For example, derivatives of 5-ene-4-thiazolidinones can undergo reactions to form thiopyrano[2,3-d]thiazoles, which can be considered rigid analogues of the flexible 5-ene-4-thiazolidinone precursors. ump.edu.pl This strategy effectively "fixes" the conformation of the side chain, which can be advantageous for receptor binding.
Cycloaddition reactions are another powerful tool for creating fused systems. A [4+2] cycloaddition (Diels-Alder reaction) between a thiazolo-2-pyridone (a fused thiazolone system) and an aryne has been demonstrated to produce structurally complex bridged isoquinolones. nih.gov While starting from a bicyclic system, this principle highlights the utility of the diene character within certain thiazolone-containing rings for constructing elaborate three-dimensional scaffolds. nih.gov Such reactions provide rapid access to highly functionalized and structurally diverse heterocyclic systems. nih.gov
Table 2: Examples of Fused Heterocyclic Systems from Thiazolone Precursors
| Precursor Type | Reaction Type | Fused System Formed | Reference |
| 5-ene-4-thiazolidinones | Intramolecular cyclization | Thiopyrano[2,3-d]thiazoles | ump.edu.pl |
| Thiazolino fused 2-pyridone | [4+2] Cycloaddition with arynes | Bridged Isoquinolones | nih.gov |
| 2-Aminothiazole derivatives | Condensation/Cyclization | Thiazolo[4,5-d]pyrimidines | |
| Thiazolidinone derivatives | Multi-step condensation | Thiazolo[3,2-a]pyridines | nih.gov |
Strategic Modification at Key Positions (e.g., C5, N3) of the Thiazolidinone Core
The thiazolidinone core, a saturated analogue of thiazolone, is highly amenable to modification at several key positions, primarily the nitrogen at position 3 (N3) and the carbon at position 5 (C5). These strategies are directly applicable to the 2(3H)-thiazolone scaffold. The presence of the 4-methyl and 5-ethoxy groups on the target compound would influence the reactivity at these sites.
Modification at the C5 Position: The methylene group at the C5 position of the thiazolidinone ring is activated by the adjacent carbonyl group, making it a nucleophile. nih.gov The most widely used reaction at this position is the Knoevenagel condensation with various aldehydes and ketones. nih.gov This reaction introduces an exocyclic double bond at the C5 position, creating 5-ene-4-thiazolidinones, a class of compounds extensively studied for their biological activities. ump.edu.pl The reaction of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with light can promote a [2+2]-photocycloaddition, demonstrating the reactivity of this exocyclic double bond. acs.org Furthermore, these 5-ylidene derivatives can undergo ring-opening reactions when treated with nucleophiles like alcohols, leading to the formation of dihydrothiazoles. acs.orgnih.gov
Modification at the N3 Position: The nitrogen atom at the N3 position acts as a nucleophile and can be readily substituted. Common modifications include alkylation, arylation, and acylation. These reactions are typically performed by treating the N-unsubstituted thiazolidinone with an appropriate electrophile (e.g., alkyl halides, aryl halides with a catalyst, or acyl chlorides) in the presence of a base. Introducing different substituents at the N3 position is a crucial strategy for modulating the physicochemical and pharmacological properties of the resulting compounds. ump.edu.pl
Design and Synthesis of Thiazolone-Based Chemical Libraries for Screening in Chemical Research
The synthetic versatility of the thiazolone core makes it an excellent scaffold for the construction of chemical libraries for high-throughput screening in drug discovery and chemical biology. ump.edu.pl A chemical library is a collection of structurally related compounds designed to explore a specific chemical space.
The design of a thiazolone-based library typically involves a combinatorial approach, where a common core structure is reacted with a diverse set of building blocks. For example, using the Knoevenagel condensation, a single thiazolone precursor can be reacted with a large panel of different aldehydes to quickly generate a library of 5-ylidene derivatives. nih.gov Similarly, a variety of substituents can be introduced at the N3 position.
By combining these modification strategies, researchers can create large and diverse libraries. For instance, a library could be built by first creating a set of N3-substituted thiazolones and then reacting each of these with a panel of aldehydes. This "matrix" approach allows for the rapid generation of hundreds or even thousands of unique compounds. The assembly of a focused library of fragment-sized thiazoles and thiadiazoles with various substituents has been used to evaluate their utility in fragment-based drug discovery campaigns. nih.gov Such libraries are invaluable tools for identifying "hit" compounds with desired biological activity, which can then be further optimized to become "lead" compounds in a drug development pipeline. nih.govacs.org
Applications of 2 3h Thiazolone, 5 Ethoxy 4 Methyl in Advanced Chemical Synthesis and Materials Science
Utilization of Thiazolones as Versatile Building Blocks for Complex Molecular Architectures
Thiazole (B1198619) derivatives, including thiazolones, are fundamental scaffolds in the construction of complex molecular architectures. tandfonline.comjetir.orgnih.govnih.gov Their utility stems from the presence of multiple reactive sites that allow for diverse functionalization. The thiazole ring can be found in numerous biologically active compounds, including antibiotics like penicillins, highlighting its importance in medicinal chemistry. nih.gov The synthesis of molecules containing more than one thiazole ring has been shown to enhance their therapeutic activities. mdpi.com
The general synthetic strategies towards thiazole derivatives often involve the Hantzsch thiazole synthesis, which is the reaction of α-haloketones with thioamides. bepls.com Variations of this method allow for the introduction of a wide range of substituents on the thiazole core, leading to a diverse library of building blocks. For instance, the synthesis of polysubstituted thiazoles can be achieved from readily available aldehydes, ketones, and elemental sulfur. jetir.org
Thiazolones, in particular, serve as precursors for a variety of heterocyclic systems. The reactivity of the thiazolone ring enables its incorporation into fused bicyclic and polycyclic frameworks. These complex structures are often designed to mimic natural products or to present specific three-dimensional arrangements for interaction with biological targets. The development of environmentally benign synthetic approaches, such as microwave-assisted synthesis, has further expanded the accessibility and diversity of thiazole-based building blocks. bepls.com
The versatility of thiazole derivatives as building blocks is summarized in the table below, based on common synthetic methodologies.
| Starting Materials | Synthetic Method | Resulting Thiazole Derivative | Potential for Complex Architectures |
| α-Haloketones and Thioamides | Hantzsch Synthesis | Substituted Thiazoles | High, allows for diverse functionalization. bepls.com |
| Aldehydes, Ketones, Sulfur | One-pot Synthesis | Polysubstituted Thiazoles | High, provides access to highly decorated scaffolds. jetir.org |
| Propargylamines and Isothiocyanates | Microwave-assisted Cyclization | 2-Aminothiazoles | Moderate, useful for specific substitution patterns. bepls.com |
| Thiosemicarbazones and α-Haloketones | Condensation Reaction | Di- and Tri-thiazoles | Very High, enables the construction of multi-thiazole systems. nih.govmdpi.com |
Role in the Synthesis of High-Value-Added Chemical Compounds and Intermediates
Thiazole-containing compounds are crucial intermediates in the synthesis of high-value-added chemicals, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Ethyl 2-amino-4-methylthiazole-5-carboxylate, a close structural relative of the title compound, is a key intermediate in the synthesis of various bioactive molecules, including antimicrobial and anti-inflammatory agents. chemimpex.comnih.gov
The synthesis of novel thiazole derivatives bearing various pharmacophores has led to the discovery of compounds with significant biological activities. For example, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been shown to exhibit antibacterial, antifungal, and anticancer properties. nih.gov The structural modifications on the thiazole ring play a crucial role in modulating the biological activity of these compounds.
Furthermore, thiazole derivatives are utilized in the synthesis of dyes and functional materials. The electronic properties of the thiazole ring can be tuned by substitution, making them suitable for applications in materials science. The development of efficient and scalable synthetic routes to key thiazole intermediates is therefore of great importance for both academic research and industrial applications. google.com
The following table highlights some high-value compounds synthesized from thiazole intermediates.
| Thiazole Intermediate | High-Value Compound Class | Application |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Bifunctional antimicrobial and anticancer agents | Pharmaceuticals nih.gov |
| 2-Aminothiazole derivatives | Biologically active heterocycles | Agrochemicals, Pharmaceuticals |
| Substituted Thiazoles | Fused heterocyclic systems | Dyes, Functional Materials |
| Thiazolone derivatives | Novel bioactive compounds | Medicinal Chemistry researchgate.netresearchgate.neteurekaselect.com |
Potential in the Development of Novel Functional Materials
The unique electronic and structural features of the thiazole ring make it an attractive component in the design of novel functional materials. Thiazole-containing polymers and small molecules have been investigated for their applications in organic electronics, sensing, and catalysis. The ability to modify the substituents on the thiazole ring allows for the fine-tuning of the material's properties, such as its conductivity, photophysical characteristics, and self-assembly behavior.
Thiazole and its derivatives have been incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electron-deficient nature of the thiazole ring can be exploited to create materials with specific charge-transport properties. Moreover, the sulfur and nitrogen atoms in the thiazole ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and sensing properties.
While direct studies on materials derived from 2(3H)-thiazolone, 5-ethoxy-4-methyl- are not available, the broader class of thiazole derivatives demonstrates significant promise in materials science. The development of new synthetic methods for functionalized thiazoles will undoubtedly pave the way for the creation of novel materials with advanced properties. bepls.com
The potential applications of thiazole derivatives in functional materials are summarized below.
| Material Class | Potential Application | Key Feature of Thiazole Ring |
| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | Tunable electronic properties |
| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage, Sensing | Coordination sites (N, S atoms) |
| Small Molecule Sensors | Chemical and Biological Sensing | Interaction with analytes |
| Chiral Ligands | Asymmetric Catalysis | Rigid scaffold for inducing chirality nih.gov |
Emerging Research Directions and Future Perspectives in 2 3h Thiazolone, 5 Ethoxy 4 Methyl Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity
The future synthesis of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- will undoubtedly be shaped by the principles of green and sustainable chemistry. Conventional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that can be inefficient. azolifesciences.com Emerging methodologies aim to overcome these limitations by improving yield, reducing waste, and shortening reaction times.
One of the most promising approaches is the adoption of microwave-assisted synthesis . nih.govscielo.br This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times—from hours to mere minutes—and improved product yields. nih.gov For the synthesis of thiazolone cores, microwave irradiation has been successfully used in multicomponent reactions, demonstrating its potential for creating complex structures in a single, efficient step. nih.govdpkmr.edu.in The application of this technology to the synthesis of 5-ethoxy-4-methyl-2(3H)-thiazolone could offer a significant improvement over traditional heating methods.
Another key area of development is flow chemistry . azolifesciences.comnih.gov By performing reactions in continuous-flow microreactors instead of traditional batch flasks, chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing. azolifesciences.commdpi.com This enhanced control leads to better selectivity, higher yields, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.gov The integration of flow chemistry has already shown promise for the production of pharmaceutically important heterocyclic intermediates and could be instrumental in the scalable and safe synthesis of 5-ethoxy-4-methyl-2(3H)-thiazolone. nih.govresearchgate.net
Furthermore, the development of green catalytic systems and the use of environmentally benign solvents like water are central to sustainable synthesis. nih.govcapes.gov.br Multicomponent reactions performed in water, sometimes facilitated by novel catalysts like nanoparticles, represent a frontier in the eco-friendly synthesis of thiazole (B1198619) derivatives. nih.gov
Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Thiazolone Synthesis
| Methodology | Typical Reaction Time | Key Advantages | Relevance for 5-ethoxy-4-methyl-2(3H)-thiazolone |
| Conventional Batch Synthesis | Hours to Days | Well-established procedures | Baseline for improvement |
| Microwave-Assisted Synthesis | Minutes | Rapid reaction rates, higher yields, energy efficiency nih.govnih.gov | Potential for rapid and efficient synthesis |
| Flow Chemistry | Continuous | Enhanced safety, scalability, precise control, higher purity nih.govmdpi.com | Ideal for large-scale, safe, and high-purity production |
| Green Catalysis (in Water) | Varies | Reduced environmental impact, use of non-toxic solvent nih.govcapes.gov.br | A sustainable approach for future synthetic routes |
Exploration of Underexplored Reactivity Profiles and Novel Transformations
Beyond improving its synthesis, future research will focus on uncovering the full chemical potential of the 5-ethoxy-4-methyl-2(3H)-thiazolone scaffold. The thiazolone ring is known to undergo various transformations, but many of its reactivity profiles remain underexplored. nih.govwikipedia.org
A significant emerging area is photocatalysis , which uses visible light to drive chemical reactions. nih.govthieme-connect.de This technique allows for the activation of chemical bonds under exceptionally mild conditions. Photocatalysis could enable novel C-H functionalization reactions on the thiazolone ring or its substituents, allowing for the direct installation of new chemical groups without the need for pre-functionalized starting materials. nih.gov The application of photocatalysis could lead to the development of entirely new families of derivatives from the 5-ethoxy-4-methyl-2(3H)-thiazolone core.
Another avenue of exploration involves novel ring transformations and cycloaddition reactions . Thiazoles can participate in reactions that reshape the heterocyclic core, leading to the formation of other important ring systems like pyridines. wikipedia.org Investigating how the specific substituents of 5-ethoxy-4-methyl-2(3H)-thiazolone—the ethoxy and methyl groups—influence these transformations could yield unique and complex molecular architectures. clockss.orgresearchgate.net
Application of Advanced Spectroscopic and Analytical Techniques for Complex Structural Characterization
As more complex derivatives of 5-ethoxy-4-methyl-2(3H)-thiazolone are synthesized, the need for unambiguous structural confirmation becomes paramount. While standard techniques like 1H and 13C NMR are routine, advanced methods are necessary to resolve complex structural and stereochemical questions. ipb.ptresearchgate.net
Two-dimensional (2D) NMR techniques , such as HSQC, HMBC, and NOESY, are indispensable for this purpose. rsc.org These experiments provide detailed information about the connectivity and spatial relationships between atoms within a molecule. For example, HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, helping to piece together the molecular skeleton, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal which atoms are close to each other in space, which is crucial for determining stereochemistry. rsc.orgdiva-portal.org The application of these advanced NMR techniques will be essential for confirming the structures of new, complex derivatives synthesized from the 5-ethoxy-4-methyl-2(3H)-thiazolone scaffold.
Mass spectrometry (MS) is another critical tool, especially for characterizing the fragmentation patterns of new molecules. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and analyzed, can reveal structural information that is complementary to NMR data. nih.govnih.gov
Integration of Computational and Experimental Approaches for Deeper Understanding of Structure-Reactivity Relationships
The synergy between computational chemistry and experimental work is revolutionizing how chemical research is conducted. For the 5-ethoxy-4-methyl-2(3H)-thiazolone system, this integration will be key to unlocking a deeper understanding of its properties and to rationally design new experiments.
Density Functional Theory (DFT) calculations , for instance, can be used to model the electronic structure, geometry, and reactivity of the molecule. tandfonline.com Such calculations can predict which sites on the molecule are most likely to react (electrophilic or nucleophilic sites), explain observed reaction outcomes, and calculate spectroscopic properties to aid in structural elucidation. ijper.org For example, DFT could be used to understand the tautomeric preferences of the 2(3H)-thiazolone ring and how the ethoxy and methyl substituents influence this equilibrium.
Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools, particularly in the context of medicinal chemistry. nih.govrsc.org If 5-ethoxy-4-methyl-2(3H)-thiazolone is explored as a scaffold for biologically active agents, molecular docking could predict how its derivatives might bind to a target protein. nih.gov QSAR studies could then correlate the structural features of a series of derivatives with their biological activity, providing a predictive model to guide the synthesis of more potent compounds. ijper.orgnih.gov
Table 2: Synergistic Applications of Computational and Experimental Techniques
| Technique | Application for 5-ethoxy-4-methyl-2(3H)-thiazolone | Expected Outcome |
| DFT Calculations | Predict reactivity, tautomeric forms, and spectroscopic data. tandfonline.com | Rationalize experimental findings and guide synthetic efforts. |
| Molecular Docking | Simulate binding of derivatives to biological targets. rsc.orgnih.gov | Identify potential therapeutic applications and guide lead optimization. |
| QSAR Studies | Correlate chemical structure with biological activity. nih.gov | Develop predictive models for designing more active compounds. |
| Advanced NMR/MS | Provide definitive structural and stereochemical data. rsc.orgnih.gov | Validate computational models and confirm structures of novel compounds. |
Design of Next-Generation Thiazolone-Based Scaffolds with Tunable Chemical Properties
The ultimate goal of exploring the chemistry of 5-ethoxy-4-methyl-2(3H)-thiazolone is to use it as a building block for creating new molecules with specific, desirable properties. The substituents on the thiazolone ring—the 4-methyl and 5-ethoxy groups—provide handles for further chemical modification, allowing for the "tuning" of the molecule's electronic and steric characteristics.
Future research will likely focus on using this core to construct larger, more complex molecular scaffolds . rsc.orgnih.gov By attaching other heterocyclic rings or functional groups, it may be possible to create hybrid molecules with unique properties. nih.govnih.gov For example, the thiazolone core could be incorporated into larger systems designed as anticancer agents, antimicrobial compounds, or materials with specific electronic or optical properties. nih.govresearchgate.netresearchgate.net The design of such molecules will be heavily influenced by the computational methods described in the previous section, allowing for a rational, property-driven approach to molecular design. nih.gov
The development of thiazolone-based chemical libraries through combinatorial or diversity-oriented synthesis is another promising direction. This would involve systematically varying the substituents on the thiazolone ring to create a large collection of related compounds. Such libraries are invaluable for screening against biological targets to discover new drug leads or for identifying materials with optimized properties. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5-ethoxy-4-methyl-2(3H)-thiazolone, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted aldehydes and thioamide precursors. For example, microwave-assisted synthesis (e.g., 60-second irradiation with intermittent cooling) significantly improves yields (up to 90%) by enhancing reaction kinetics and reducing side products . Purification techniques such as recrystallization (using ethanol or methanol) or column chromatography (silica gel with ethyl acetate/hexane gradients) are critical for isolating high-purity products. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to 2-aminothiazol-4(5H)-one) can minimize impurities .
Q. How can spectroscopic techniques confirm the structural identity of 5-ethoxy-4-methyl-2(3H)-thiazolone?
- Methodological Answer :
- ¹H NMR : Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂), methyl substituent on the thiazole ring (δ 2.3–2.5 ppm), and the thiazolone carbonyl (δ 165–170 ppm in ¹³C NMR). Coupling constants (e.g., J = 8.5 Hz for aromatic protons) help confirm substitution patterns .
- IR Spectroscopy : Look for absorption bands at ~1690–1700 cm⁻¹ (C=O stretching) and ~1250–1300 cm⁻¹ (C-O from ethoxy group) .
- X-ray Crystallography : Resolves geometric isomerism (e.g., Z/E configurations) and dihedral angles between aromatic and thiazolone rings, critical for validating synthetic products .
Advanced Research Questions
Q. How can contradictory data on reaction yields for 5-ethoxy-4-methyl-2(3H)-thiazolone derivatives be resolved?
- Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions (temperature, solvent, catalyst). For example:
- Catalyst Optimization : Using ammonium acetate in acetic acid under microwave irradiation improves yields compared to conventional heating .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor cyclization .
- Side Reactions : Monitor for byproducts like deiodinated derivatives (common in halogenated precursors) via GC-MS or HPLC . Systematic DOE (Design of Experiments) approaches can identify critical variables affecting yield .
Q. What computational strategies are effective for studying the photochemical reactivity of 5-ethoxy-4-methyl-2(3H)-thiazolone?
- Methodological Answer :
- DFT Calculations : Predict regioselectivity in [2+2] photocycloaddition reactions by modeling frontier molecular orbitals (HOMO/LUMO) and transition states. For example, the Z configuration of the exocyclic double bond (confirmed via X-ray) influences reactivity in UV-light-driven reactions .
- MD Simulations : Assess solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) and steric hindrance from the 4-methyl group .
- TD-DFT : Correlate experimental UV-Vis spectra (e.g., λmax ~350 nm for arylidene derivatives) with electronic transitions to validate computational models .
Q. How can structure-activity relationships (SAR) guide the design of bioactive 5-ethoxy-4-methyl-2(3H)-thiazolone derivatives?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or hydroxy groups to modulate lipophilicity and metabolic stability .
- Pharmacophore Mapping : Use X-ray data (e.g., dihedral angles of 53.02° between thiazolone and aromatic rings) to align compounds with target binding sites (e.g., tubulin or kinase pockets) .
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, A549) and correlate substituent effects (e.g., electron-withdrawing groups at C4 enhance activity) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of thiazolone derivatives?
- Methodological Answer :
- Standardize Assay Conditions : Variability in IC₅₀ values may stem from differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration). Use positive controls (e.g., doxorubicin) and replicate experiments across multiple labs .
- Metabolite Screening : LC-MS/MS can identify active metabolites (e.g., quinone derivatives from oxidation) that contribute to discrepancies in reported activities .
- SAR Meta-Analysis : Compare substituent effects across studies; for example, 4-methyl groups may enhance membrane permeability, while 5-ethoxy groups reduce metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
